7-Methoxy-1,3-benzoxazine-2,4-dione

描述

Overview of Benzoxazine (B1645224) Heterocyclic Systems in Chemical Research

Benzoxazine derivatives are a significant class of heterocyclic compounds that have attracted considerable attention due to their diverse biological activities and applications in materials science. researchgate.netnih.gov These compounds are characterized by a bicyclic system where a benzene (B151609) ring is fused to an oxazine (B8389632) ring. researchgate.net The versatility of the benzoxazine scaffold allows for numerous modifications, leading to a wide array of derivatives with distinct properties. nih.gov

In the realm of medicinal chemistry, benzoxazines are considered a "privileged scaffold" due to their frequent appearance in biologically active compounds. nih.gov They have been investigated for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govsapub.org For instance, certain 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. nih.gov

Furthermore, the unique polymerization characteristics of benzoxazines, which occur without the release of volatile byproducts, make them valuable in the development of high-performance polymers known as polybenzoxazines. rsc.orgresearchgate.net These polymers exhibit desirable properties such as high thermal stability, low water absorption, and excellent mechanical strength. researchgate.net The synthesis of benzoxazine monomers can be achieved through various methods, including the reaction of a phenolic compound, a primary amine, and formaldehyde (B43269). rsc.org

Significance of the 1,3-Benzoxazine-2,4-dione Scaffold in Chemical and Medicinal Sciences

The 1,3-benzoxazine-2,4-dione scaffold, also known as isatoic anhydride (B1165640) and its derivatives, represents a particularly important subset of the benzoxazine family. chemicalbook.comcapes.gov.br This core structure is a key building block in organic synthesis, serving as a precursor for a variety of other heterocyclic compounds. mdpi.com The reactivity of the anhydride group allows for facile reactions with nucleophiles, leading to the formation of quinazolinones and other valuable chemical entities. sapub.org

From a medicinal chemistry perspective, the 1,3-benzoxazine-2,4-dione scaffold is present in molecules with a range of biological activities. For example, derivatives of this scaffold have been investigated as potential anti-enterovirus 71 (EV71) agents by acting as allosteric inhibitors of mitogen-activated kinase kinase (MEK). nih.gov Additionally, the related 2H-1,3-benzoxazine-2,4(3H)-dione, also known as carsalam, and its derivatives have been studied for their potential therapeutic applications, including as 5-HT7 receptor ligands for treating inflammatory diseases. chemicalbook.combiosynth.com The broad spectrum of biological activities associated with this scaffold also includes antimicrobial and anticancer properties. sapub.orgikm.org.my

Specific Research Focus on 7-Methoxy-1,3-benzoxazine-2,4-dione and its Analogues

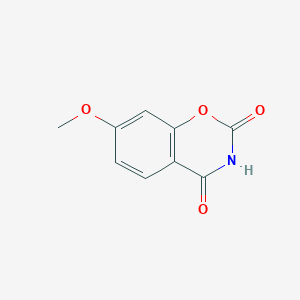

This compound, a specific derivative of the 1,3-benzoxazine-2,4-dione scaffold, has been a subject of targeted research. chemsrc.commatrix-fine-chemicals.com Its chemical structure is characterized by a methoxy (B1213986) group at the 7-position of the benzoxazine ring system. cymitquimica.com This substitution can influence the electronic properties and biological activity of the molecule. cymitquimica.com

Analogues of this compound have also been a focus of scientific investigation. For example, the related compound 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), found in plants like maize, has been studied for its role in plant defense against insects and fungi. nih.govnih.gov Research has also explored the effects of DIMBOA and its degradation product, 6-methoxy-2-benzoxazolinone (MBOA), on soil microbial communities. nih.gov The synthesis and biological evaluation of other related benzoxazin-4-one derivatives continue to be an active area of research. mdpi.commdpi.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 37895-24-2 |

| Molecular Formula | C9H7NO4 |

| Molecular Weight | 193.16 g/mol |

| SMILES | COC1=CC=C2C(=O)NC(=O)OC2=C1 |

| InChI Key | YFURRWKTIKKJEF-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

7-methoxy-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFURRWKTIKKJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619473 | |

| Record name | 7-Methoxy-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37895-24-2 | |

| Record name | 7-Methoxy-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37895-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,3-Benzoxazine-2,4(3H)-dione, 7-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 1,3-Benzoxazine-2,4-diones

Several established routes are available for the construction of the 1,3-benzoxazine-2,4-dione core structure.

A straightforward and selective method for synthesizing 1,3-benzoxazine-2,4-dione derivatives involves the reaction of Schiff bases with triphosgene (B27547). researchgate.net The selectivity of this reaction to form 1,3-benzoxazine-2,4-diones is influenced by the substituents present on the Schiff base. researchgate.net This approach provides a direct route to the desired heterocyclic system. researchgate.net Triphosgene is a safer alternative to phosgene (B1210022) gas and is utilized in various cyclization reactions to form heterocyclic compounds. lsu.edu

The general reaction involves the treatment of a Schiff base, derived from a substituted salicylaldehyde (B1680747) and an amine, with triphosgene in a suitable solvent. The reaction of Schiff bases with triphosgene can yield 1,3-benzoxazine-2,4-diones with high efficiency. researchgate.net For instance, Schiff bases derived from methoxy-substituted salicylaldehydes react with triphosgene to produce the corresponding methoxy-substituted 1,3-benzoxazine-2,4-diones in excellent yields. researchgate.net

Table 1: Synthesis of 1,3-Benzoxazine-2,4-dione Derivatives from Schiff Bases and Triphosgene. researchgate.net

| Substituent (X) | Substituent (Y) | Substituent (Z) | Product | Yield (%) |

|---|---|---|---|---|

| H | H | n-propyl | 2a | 99 |

| OMe | H | n-propyl | 2e | 99 |

| OMe | H | n-butyl | 2f | 92 |

| Cl | Cl | n-propyl | 2i | 98 |

The reaction of a substituted salicylamide (B354443) with a lower alkyl ester of chloroformic acid in an aqueous basic medium (pH above 8) provides a good yield of 1,3-benzoxazine-2,4-dione derivatives. google.com This method offers a controlled process for creating the desired crystalline product. google.com For example, N-chloroacetyl-2-hydroxy-4-methoxyaniline can be cyclized in the presence of potassium carbonate in acetone (B3395972) to yield a benzoxazinone (B8607429) derivative. prepchem.com

Isatoic anhydride (B1165640), also known as 1H-benzo[d] researchgate.netchemsrc.comoxazine-2,4-dione, is a key heterocyclic anhydride that serves as a precursor for various derivatives. nih.gov The core structure of isatoic anhydride can be modified to introduce different functional groups. bldpharm.com

Mannich reactions are valuable for synthesizing benzoxazine (B1645224) derivatives. scitepress.org This type of reaction involves the aminoalkylation of a phenolic compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov For instance, eugenol (B1671780) can be reacted with formaldehyde and propylamine (B44156) to produce a 6-allyl-8-methoxy-3-propyl-1,3-benzoxazine derivative. scitepress.org

Microwave-assisted synthesis has emerged as an efficient method for preparing heterocyclic compounds, including oxazine (B8389632) derivatives. arkat-usa.org This technique often leads to shorter reaction times, higher yields, and improved purity of the products compared to conventional heating methods. arkat-usa.orgnih.gov For example, the synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netprepchem.comoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides can be effectively carried out using microwave irradiation. arkat-usa.org

Palladium-catalyzed reactions are powerful tools in organic synthesis. Specifically, palladium-catalyzed alkoxycarbonylation has been utilized for the synthesis of various esters. researchgate.net While direct palladium-catalyzed synthesis of 7-methoxy-1,3-benzoxazine-2,4-dione is not explicitly detailed in the provided results, palladium catalysis is a known method for constructing related heterocyclic systems. nih.govrsc.org For instance, palladium catalysts with specific ligands can be used for the selective monocarbonylation of 1,3-diynes to produce conjugated enynes, which are versatile building blocks for heterocycles. nih.gov

Advanced Functionalization and Derivatization Strategies for this compound and Analogues

Advanced synthetic methods allow for the precise modification of the 1,3-benzoxazine-2,4-dione core, enabling the creation of novel derivatives with tailored functionalities.

Halogenation of the 1,3-benzoxazine-2,4-dione ring system introduces reactive handles for further chemical transformations. For instance, the bromination of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one has been shown to yield the corresponding dibromo anthranilic acid derivative. raco.cat Research has also indicated that the presence of bromine or iodine at the C-6 and C-8 positions of 1,3-benzoxazines can make subsequent reactions more challenging, often requiring harsher conditions. ucj.org.ua In a study on 1,3-benzoxazine derivatives as potential K+ channel openers, it was found that a halogen at the C7 position of the 1,3-benzoxazine nucleus was important for vasorelaxant and hypotensive activity. nih.gov

The nitrogen atom of the 1,3-benzoxazine-2,4-dione ring is a key site for the introduction of aryl and alkyl groups, significantly influencing the molecule's properties.

N-Alkylation: The N-alkylation of isatoic anhydrides is a well-established process, typically carried out under basic conditions using reagents like sodium hydride and potassium carbonate. tezu.ernet.innih.gov These conditions facilitate the deprotonation of the nitrogen, which then readily reacts with various alkylating agents such as alkenyl, propargyl, and benzyl (B1604629) halides. nih.govwikipedia.org However, these methods can sometimes lead to byproducts and may require long reaction times. nih.gov A more recent methodology utilizing diisopropylamine (B44863) and tetrabutylammonium (B224687) bromide has been developed to achieve excellent yields of N-benzylated isatoic anhydride in a shorter time frame and with no byproducts. nih.gov

N-Arylation: In contrast to alkylation, the N-arylation of isatoic anhydrides is less straightforward. tezu.ernet.in Traditional methods often involve a two-step process, such as the Ullmann condensation followed by cyclization, which can suffer from harsh conditions and low yields. tezu.ernet.in Direct N-arylation of isatin (B1672199) followed by oxidation is another route, but it also has limitations. acs.org More recent advancements have focused on copper-catalyzed N-arylation reactions. One such method employs diaryliodonium salts as the arylating agent in the presence of a copper catalyst, offering a mild and efficient route to N-phenylated isatoic anhydrides. researchgate.netresearchgate.net Another approach utilizes aryl(TMP)iodonium trifluoroacetate (B77799) as the arylating partner, also under mild, copper-catalyzed conditions, and has shown broad applicability with various substituted isatoic anhydrides. tezu.ernet.inresearchgate.net

Table 1: Comparison of N-Alkylation and N-Arylation Methods for Isatoic Anhydrides

| Method | Reagents/Catalysts | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Sodium Hydride, Potassium Carbonate, Alkyl Halide | Basic | Well-explored | Potential for byproducts, long reaction times | tezu.ernet.innih.gov |

| N-Alkylation | Diisopropylamine, Tetrabutylammonium Bromide, Benzyl Chloride | 30 °C, 2h | High yield, short reaction time, no byproducts | Specific to benzylation | nih.gov |

| N-Arylation (Classical) | o-Aminobenzoic acid, Aryl Halide, Phosgene/Ethyl Chloroformate | Harsh | Established method | Low yields, toxic reagents | tezu.ernet.in |

| N-Arylation (Copper-Catalyzed) | Diaryliodonium Salts, CuI | Mild | High yields, good functional group tolerance | --- | researchgate.netresearchgate.net |

| N-Arylation (Copper-Catalyzed) | Aryl(TMP)iodonium Trifluoroacetate, Copper Catalyst | Room Temperature | Broad scope, moderate to excellent yields | --- | tezu.ernet.inresearchgate.net |

The carbonyl groups of 1,3-benzoxazine-2,4-dione can be converted to their thioxo and dithioxo analogs, which can alter the electronic properties and reactivity of the molecule. Lawesson's reagent is a common and effective reagent for this thionation process. organic-chemistry.orgencyclopedia.pub It is known to be a mild and convenient thionating agent for ketones, esters, and amides. organic-chemistry.org The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward. organic-chemistry.org The reactivity of carbonyl groups towards Lawesson's reagent generally follows the order: ketones > amides > esters. organic-chemistry.org This selectivity can be exploited for the partial thionation of molecules with multiple carbonyl groups. For example, treatment of a compound with two carbonyl groups with Lawesson's reagent can lead to the selective formation of a thioamide analog. researchgate.net The synthesis of thioanhydrides from anhydrides using Lawesson's reagent is also a known transformation. nih.gov

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for creating complex molecular architectures. nih.govnih.govtaylorfrancis.com This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild conditions. nih.govnih.gov This methodology has been successfully applied to synthesize 1,2,3-triazole linked benzoxazine-2,4-dione conjugates. researchgate.net In a typical synthesis, a propargylated benzoxazinone is reacted with an appropriate azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to yield the desired triazole-linked conjugate. nih.gov This approach offers a modular and efficient way to link the benzoxazine scaffold to other molecular fragments, enabling the exploration of new chemical space for various applications. researchgate.netbeilstein-journals.org

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic compounds. jk-sci.comwikipedia.orgorganic-chemistry.org The Vilsmeier reagent, typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a key intermediate. wikipedia.orgslideshare.net While direct synthesis of 2-chloro-8-methoxy-3-aryl- tezu.ernet.inbenzoxazine derivatives using the Vilsmeier reagent is not explicitly detailed in the provided context, the reaction of 1,3-benzoxazin-4-ones with the Vilsmeier reagent is known to lead to rearrangements and the formation of chromene derivatives. researchgate.net The reaction outcome is highly dependent on the substrate and reaction conditions. For instance, the formylation of some 1,3-benzoxazines can lead to the formation of formylxanthene derivatives. ucj.org.uaresearchgate.net

Isomerization Studies between 1,3-Benzoxazines and 3,1-Benzoxazines

The isomerization between different benzoxazine isomers is a known chemical transformation. For example, N-acyl-3,4-dihydro-1H-2,1-benzoxazines can undergo a thermal rearrangement involving the extrusion of formaldehyde via a retro-Diels-Alder reaction. The resulting intermediate can then undergo a 6π electrocyclization to form 2-substituted-4H-3,1-benzoxazines. rsc.org Additionally, the reaction of 3-arylimino-2-indolinones with m-chloroperbenzoic acid can proceed through a 4-arylimino-(1H,4H)-3,1-benzoxazin-2-one intermediate, which then rearranges to a more stable quinazolinedione. capes.gov.br The study of the Vilsmeier-Haack reaction on isomeric 1,3- and 3,1-benzoxazin-4-ones has shown that they react differently, leading to either chromenes or acridine (B1665455) derivatives, highlighting the distinct reactivity of these isomers. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 7-Methoxy-1,3-benzoxazine-2,4-dione, both proton (¹H) and carbon-13 (¹³C) NMR studies are fundamental.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and connectivity of the protons in the molecule.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would be anticipated for the carbonyl carbons of the dione structure, the aromatic carbons, and the carbon of the methoxy group. The precise chemical shifts help in confirming the carbon skeleton of the benzoxazine (B1645224) ring and the position of the methoxy substituent.

| ¹H-NMR and ¹³C-NMR Data for this compound |

| ¹H-NMR Data |

| No publicly available experimental data found. |

| ¹³C-NMR Data |

| No publicly available experimental data found. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The mass spectrum of this compound would exhibit a molecular ion peak (M+) corresponding to its molecular weight of 193.16 g/mol . Analysis of the fragmentation pattern can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

| Mass Spectrometry Data for this compound |

| Molecular Formula |

| Molecular Weight |

| Mass Spectrometry Fragmentation Data |

| No publicly available experimental data found. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by specific absorption bands indicating the presence of its key structural features. These would include strong carbonyl (C=O) stretching vibrations for the dione group, C-O-C stretching for the ether linkage of the oxazine (B8389632) ring and the methoxy group, and C-H stretching and bending vibrations for the aromatic ring and the methyl group.

| FTIR Spectroscopy Data for this compound |

| Functional Group |

| Carbonyl (C=O) |

| C-O-C (Ether) |

| Aromatic C-H |

| Aliphatic C-H (Methoxy) |

| No publicly available experimental data found. |

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and empirical formula. For this compound (C₉H₇NO₄), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated and compared with experimental values to confirm the compound's identity and purity.

| Elemental Analysis Data for this compound |

| Element |

| Carbon (C) |

| Hydrogen (H) |

| Nitrogen (N) |

Biological Activities and Mechanistic Investigations Preclinical Research

Antimicrobial Research

The 1,3-benzoxazine core structure is recognized for its potential as a source of antimicrobial agents, prompting the synthesis and evaluation of numerous derivatives against a spectrum of microbial pathogens. cymitquimica.comikm.org.my

While no studies directly assess the antibacterial properties of 7-Methoxy-1,3-benzoxazine-2,4-dione, research on the general class of 1,3-benzoxazine derivatives suggests potential in this area. For example, derivatives that incorporate an isoxazole (B147169) group have been shown to possess significant antibacterial properties. ikm.org.my A screening of various 1,3-benzoxazine derivatives indicated moderate activity, supporting the continued exploration of this chemical family for new antibacterial agents. researchgate.net Additionally, symmetrical 1,3-benzoxazine derivatives have demonstrated encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net A structurally related compound, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), which also has a 7-methoxy group, displayed moderate activity against the bacterium Ralstonia solanacearum. mdpi.com

Specific research on the antifungal capabilities of this compound is not present in the available literature. However, the broader 1,3-benzoxazine class has been investigated for antifungal applications. ikm.org.my Derivatives like those featuring an isoxazole moiety or certain 3,4-dihydro-benzo[e] cymitquimica.comnih.govoxazin-2-one structures have shown notable antifungal effects. ikm.org.my One particular compound, 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one, was found to have fungicidal activity against the yeast Candida albicans. researchgate.net Studies on the related 1,4-benzoxazin-3-one scaffold have also yielded derivatives with promising antifungal activity against a wide range of fungi. nih.gov

The most substantial research for derivatives of the 1,3-benzoxazine-2,4-dione structure lies in the field of antimycobacterial activity. Several research efforts have been directed at synthesizing and testing these compounds against various Mycobacterium species.

One extensive study involved the synthesis of 153 different 3-aryl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives, including compounds with substitutions at the 7-position. These were evaluated in vitro against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. The study concluded that while the properties of substituents on an attached phenyl ring were key to activity, the influence of substituents on the main benzoxazine (B1645224) ring was more intricate.

Another investigation focused on 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives substituted at positions 6, 7, or 8. These compounds were tested against Mycobacterium avium and two strains of Mycobacterium kansasii, with the findings indicating that activity was linked to the compounds' partition coefficients and electronic properties. Furthermore, related salicylanilides and benzoxazine-diones have demonstrated good antimycobacterial activity, with at least one compound showing efficacy on par with the frontline drug isoniazid (B1672263) against some mycobacterial strains. nih.gov

Table 1: Investigated 1,3-Benzoxazine-2,4-dione Derivatives and their Anti-Mycobacterial Targets This interactive table summarizes data for classes of derivatives, not the specific title compound.

| Derivative Class | Substitution Pattern | Target Mycobacterial Species |

|---|---|---|

| 3-Aryl-2H-1,3-benzoxazine-2,4(3H)-diones | Includes 7-position substitution | Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium avium |

| 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones | Includes 7-position substitution | Mycobacterium avium, Mycobacterium kansasii |

| Salicylanilides and related benzoxazine-diones | Varied | Mycobacterium species |

Based on the reviewed literature, no preclinical research has been published concerning the antiviral activity of this compound or its immediate derivatives against HIV, Japanese Encephalitis Virus (JEV), Zika Virus (ZIKV), or Dengue Virus (DENV). Antiviral studies involving benzoxazine structures have typically focused on different scaffolds, such as 1,4-benzoxazine derivatives. nih.govnih.gov

Anti-inflammatory and Analgesic Research

The 1,3-benzoxazine scaffold has been associated with potential anti-inflammatory and pain-relieving properties. Notably, methoxy (B1213986) 1,3-benzoxazine structures have been incorporated into molecules developed as analgesics. ikm.org.my

Direct evaluation of this compound for cyclooxygenase (COX) enzyme inhibition has not been reported. However, research into the related class of 1,4-benzoxazine derivatives indicates that this is a plausible mechanism of action for the broader benzoxazine family. Studies have shown that certain 2H-1,4-benzoxazin-3(4H)-one derivatives can decrease the protein levels of the pro-inflammatory enzyme COX-2. nih.gov Another project focusing on 1,4-benzoxazine and 1,4-benzothiazine derivatives found that a majority of the synthesized compounds displayed significant in vitro anti-inflammatory effects by inhibiting COX-1 and/or COX-2 enzymes. researchgate.net While this research does not involve the exact compound of interest, it suggests that molecules from the benzoxazine class have the potential to modulate key enzymes in the inflammatory cascade.

Exploration of Anti-rheumatic Potential

Currently, there is no direct scientific evidence available from preclinical research specifically investigating the anti-rheumatic potential of this compound. While the broader class of benzoxazines has been explored for various pharmacological activities, dedicated studies on this particular compound's efficacy and mechanisms in models of rheumatoid arthritis are not present in the reviewed literature. Further research is required to determine if this compound possesses any properties that could be beneficial in the context of rheumatic diseases.

Antioxidant Properties and Mechanistic Insights

The antioxidant properties of the specific compound this compound have not been extensively detailed in the available scientific literature. However, the broader class of benzoxazines is recognized for its potential antioxidant activities. cymitquimica.comnih.govrsc.org For instance, some benzoxazine derivatives have been synthesized and evaluated for their ability to scavenge free radicals and protect against oxidative stress. nih.gov The general structure of benzoxazines, incorporating a phenolic moiety, is often associated with antioxidant effects. This is because phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.

It is suggested that the presence of a methoxy group on the benzene (B151609) ring could influence the electronic properties of the molecule, which may, in turn, affect its antioxidant capacity. cymitquimica.com Mechanistic insights from related compounds suggest that the antioxidant activity of benzoxazines could be attributed to their ability to act as chain-breaking antioxidants. However, without specific studies on this compound, any discussion on its antioxidant properties and the underlying mechanisms remains speculative and based on the general characteristics of the benzoxazine chemical class.

Antiproliferative and Anticancer Research

Specific in vitro cytotoxicity data for this compound against various cancer cell lines is not available in the current body of scientific literature. However, research on other benzoxazine derivatives has demonstrated a range of cytotoxic activities. For example, certain eugenol-derived benzoxazine compounds have shown cytotoxicity against the MCF-7 breast cancer cell line. nih.gov These studies provide a basis for the potential of the benzoxazine scaffold in anticancer research. The cytotoxic effects of these related compounds are often evaluated using assays that measure cell viability and proliferation, with results typically reported as IC50 values (the concentration of a compound that inhibits 50% of cell growth). Without direct experimental data, the cytotoxic profile of this compound remains uncharacterized.

Interactive Data Table: Cytotoxicity of Related Benzoxazine Derivatives

Since no specific data for this compound is available, the following table is a placeholder to illustrate how such data would be presented if it were available from research on related compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Data not available | Data not available | Data not available | Data not available |

There are currently no studies identifying the specific molecular targets of this compound in the context of anticancer activity. Research into its potential as an inhibitor of specific targets, such as Checkpoint Kinase 1 (Chk1), has not been reported. Chk1 is a crucial component of the DNA damage response pathway and a validated target for cancer therapy. While some heterocyclic compounds have been investigated as Chk1 inhibitors, the activity of this compound in this regard is unknown. Future research would be necessary to explore the molecular mechanisms underlying any potential anticancer effects of this compound and to determine if it interacts with key cancer-related proteins like Chk1.

Investigation of Other Pharmacological Activities

Antihypertensive and Cardiovascular Activity (e.g., Calcium Channel Antagonism)

Derivatives of the 4H-3,1-benzoxazinone class have been reported to possess antihypertensive properties researchgate.net. One area of investigation has been the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which were evaluated for their ability to lower blood pressure in spontaneously hypertensive rats nih.gov. The mechanism for some of these compounds is thought to involve both central and peripheral actions nih.gov.

Another related mechanism contributing to cardiovascular effects involves potassium channel opening. A series of 1,3-benzoxazine derivatives were designed and tested as potential K+ channel openers, demonstrating vasorelaxant activity in rat aorta preparations nih.gov. Optimal vasorelaxant and hypotensive activity in this series was influenced by specific substitutions on the 1,3-benzoxazine nucleus nih.gov. For instance, the compound 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide showed more potent vasorelaxant activity and longer-lasting hypotensive effects than the reference drug cromakalim (B1669624) nih.gov.

Calcium channel blockers (CCBs) are a major class of antihypertensive agents that act by inhibiting the influx of extracellular calcium into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure nih.govnih.gov. While the benzoxazine scaffold is explored for various cardiovascular effects, the direct action of this compound as a calcium channel blocker is not explicitly detailed in the provided research. However, the broader class of dihydropyridine (B1217469) CCBs, which are structurally distinct, are well-established in this role efpia.eu.

Table 1: Investigated Benzoxazine Derivatives with Cardiovascular Activity

| Compound/Derivative Class | Investigated Activity | Key Findings |

|---|---|---|

| 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones | Antihypertensive | Active in spontaneously hypertensive rats; may act via central and peripheral mechanisms. nih.gov |

Antidiabetic and Hypolipidaemic Effects

The potential for benzoxazine derivatives in metabolic diseases has also been a focus of research. Reports indicate that compounds with the 4H-3,1-Benzoxazinone structure exhibit antidiabetic activity researchgate.net. Specifically, 2H-1,3-Benzoxazine-2,4(3H)-dione, an analogue of 5-HT7 receptor ligands, has been suggested for use in increasing insulin (B600854) sensitivity in the context of type 2 diabetes mellitus biosynth.com. This suggests a potential role for this class of compounds in modulating glucose metabolism.

Antiplatelet and Antithrombotic Potential

Several benzoxazine derivatives have been investigated for their effects on platelet aggregation. The 4H-3,1-Benzoxazinone scaffold has been associated with antiplatelet aggregation activity researchgate.net. In a more targeted study, a series of 1,4-benzoxazine-3(4H)-one derivatives were designed and synthesized as potential inhibitors of platelet aggregation nih.gov. Two compounds from this series, designated 8c and 8d, were identified as the most potent, with IC₅₀ values of 8.99 µM and 8.94 µM, respectively, against ADP-induced platelet aggregation in rabbit blood samples nih.gov. Molecular docking studies suggested that these compounds could bind to the GP IIb/IIIa receptor, a key player in platelet aggregation nih.gov. These findings highlight the promise of 1,4-benzoxazine-3(4H)-one derivatives as lead compounds for developing new antiplatelet agents nih.gov.

Table 2: Antiplatelet Activity of 1,4-Benzoxazine-3(4H)-one Derivatives

| Compound | IC₅₀ (µM) against ADP-induced platelet aggregation |

|---|---|

| Compound 8c | 8.99 nih.gov |

Central Nervous System (CNS) Activity

The benzoxazine core structure is also found in molecules with activity in the central nervous system. Derivatives of 4H-3,1-benzoxazinone have been reported to possess antianxiety properties researchgate.net. While direct studies on this compound are limited, research on related structures provides insights. For example, the CNS effects of 1-(3-methoxypropylamino)-2-hydroxy-2-(1,4-benzodioxan-2-yl)-ethane hydrochloride, a sympatholytic agent with a related heterocyclic system, have been evaluated, showing effects on animal behavior and electrical activity in the brain nih.gov. This indicates that heterocyclic compounds containing the oxazine (B8389632) motif can interact with CNS targets.

DNA-PK Inhibition Activity

A novel benzoxazine derivative, 8-methyl-2-(morpholine-4yl)-7-(pyridine-3-methoxy)-4H-1,3-benzoxacine-4-one (LTU27), has been identified as an inhibitor of DNA-dependent protein kinase (DNA-PK) nih.gov. DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks. The inhibition of this enzyme by LTU27 was shown to delay DNA repair and promote apoptosis, which led to a significant reduction in the survival rate of lung and colon cancer cells when combined with radiation nih.gov. This mechanism suggests a potential application for such benzoxazine derivatives as radiation-sensitizing agents in cancer therapy nih.gov.

Cholinesterase Inhibition Effects

Several studies have explored benzoxazine-containing compounds as inhibitors of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease researchgate.netnih.gov. A novel series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE) researchgate.net. The most active compounds demonstrated inhibitory constants (Ki) in the micromolar range and exhibited a non-competitive mode of inhibition researchgate.net. Docking studies suggested that these active compounds bind to the enzyme in a manner similar to the established drug donepezil (B133215) researchgate.net. Other research has also reported on the AChE inhibitory activity of various compounds containing the benzoxazine skeleton nih.govresearchgate.net. For instance, certain 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with methoxy substitutions showed favorable potency researchgate.net.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzoxazine Derivatives

| Compound Series | Most Active Compounds | Inhibitory Values (Ki or IC₅₀) |

|---|---|---|

| Indole-benzoxazinones / Benzoxazine-arylpiperazines | Compound 7a, 7d | Ki = 20.3 ± 0.9 μM, Ki = 20.2 ± 0.9 μM researchgate.net |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Compound 4g (with methoxy group) | IC₅₀ = 5.5 ± 0.7 μM nih.gov |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

The benzoxazine heterocyclic skeleton has been investigated for its potential to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism and the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs researchgate.net. The discovery of antifungal and mutagenic activities in natural benzoxazine analogues like DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-3(4H)-one) spurred interest in the broader biological potential of this scaffold researchgate.net. Research into benzoxazinones as PPARγ agonists has been undertaken to explore new therapeutic agents for conditions like type 2 diabetes researchgate.net.

Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase, Human Leucocyte Elastase, Serotonin (B10506) Reuptake, K+ Channel Opener)

The chemical compound this compound belongs to the benzoxazine class, a group of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. ontosight.aiikm.org.my Research into benzoxazine derivatives has revealed a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.aiphytojournal.com While specific and detailed enzyme inhibition data for this compound is limited in publicly available scientific literature, the activities of structurally related benzoxazine analogues provide valuable insights into its potential therapeutic applications.

α-Amylase and α-Glucosidase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. A study on a series of novel 1,3-benzoxazine derivatives demonstrated their potential to inhibit both α-amylase and α-glucosidase. plos.org The synthesized compounds in this study exhibited inhibitory activities with IC50 values ranging from 11 µM to 60 µM for both enzymes. plos.org

Notably, the study highlighted that substitutions on the 1,3-benzoxazine ring, such as phenolic and halogen groups, influenced the inhibitory potency. plos.org For instance, compound 7 , identified as 4-(7-chloro-2,4-dihydro-1H-benzo[d] ontosight.aiphytojournal.comoxazin-2-yl)phenol, showed strong inhibition of both α-amylase and α-glucosidase with IC50 values of 11 µM and 11.5 µM, respectively. plos.org Although this compound is not identical to this compound, the presence of a substituent at the 7-position suggests that derivatives of this nature can interact with the active sites of these enzymes.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected 1,3-Benzoxazine Derivatives

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

|---|---|---|

| 7 | 11 | 11.5 |

| Acarbose (Standard) | - | - |

Data derived from a study on novel benzoxazine-based aglycones. plos.org

Human Leucocyte Elastase Inhibition

Human leukocyte elastase (HLE) is a serine protease implicated in various inflammatory diseases. Research has explored benzoxazinone (B8607429) derivatives as potential HLE inhibitors. nih.gov A study focusing on a series of benzoxazinone analogues found that certain compounds exhibited potent and selective inhibitory activity against HLE release from activated human neutrophils. nih.gov The position of substituents on the benzoxazine ring was found to be a critical determinant of this inhibitory activity. nih.gov While this particular study did not specifically test this compound, it underscores the potential of the benzoxazinone scaffold in designing HLE inhibitors.

Serotonin Reuptake Inhibition

Benzoxazine derivatives have also been investigated for their effects on the central nervous system, particularly as serotonin reuptake inhibitors, a mechanism central to the action of many antidepressant medications. Studies have described the design and synthesis of novel classes of benzoxazine derivatives with dual activity as selective serotonin reuptake inhibitors and 5-HT1A receptor ligands. nih.gov For example, a benzoxazolone derivative, WS-50030, was identified as a potent dopamine (B1211576) D2 receptor partial agonist and serotonin reuptake inhibitor. nih.gov This indicates that the broader benzoxazine and benzoxazolone structures can be modified to interact with neurotransmitter transporters.

K+ Channel Opening Activity

The 1,3-benzoxazine nucleus has been identified as a key structural feature for potential potassium (K+) channel openers. nih.gov A study focused on novel 1,3-benzoxazine derivatives investigated their vasorelaxant activity, a characteristic of K+ channel openers. The research indicated that the presence of specific substituent groups on the benzoxazine core was crucial for optimal activity. nih.gov Although this compound was not among the tested compounds, the findings support the potential for derivatives of this class to function as K+ channel openers.

Structure Activity Relationship Sar and Computational Chemistry in Drug Design

Systematic Modification and Substituent Effects on Biological Activity

The position and nature of substituents on the benzoxazine (B1645224) ring profoundly impact the molecule's electronic properties and, consequently, its biological interactions. The methoxy (B1213986) group at the C-7 position in 7-Methoxy-1,3-benzoxazine-2,4-dione is of particular interest.

Research on related benzoxazinoids, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one (DIMBOA), has demonstrated that substituents at the C-7 position can significantly alter the compound's chemical properties, including the pKa of the hydroxamic acid and phenol moieties. researchgate.net A structure-activity series that varied the C-7 substituent (including methoxy, t-butyl, methyl, hydrogen, chloro, fluoro, and carboxymethyl groups) showed a clear linear free-energy relationship, indicating that the electronic nature of this substituent directly modulates reactivity. researchgate.net Specifically, electron-rich aromatic rings, such as those with an oxa functionality, were found to have measurable rates of reduction, a key aspect of their chemical behavior. researchgate.net

| Substituent Type | Example Groups | General Effect on Benzoxazine Ring | Observed Impact |

|---|---|---|---|

| Electron-Donating | -OCH₃, -CH₃ | Increases electron density in the aromatic ring. | Can increase reaction yields and stabilize the core structure. nih.gov Affects pKa and reactivity. researchgate.net |

| Electron-Withdrawing | -Cl, -NO₂, -CF₃ | Decreases electron density in the aromatic ring. | Can decrease reaction yields. nih.gov Required at certain positions for specific biological activities. nih.gov |

The introduction of halogens and alkyl groups onto the 1,3-benzoxazine framework is a key strategy for modulating pharmacological potency and selectivity. Studies on a series of 1,3-benzoxazine derivatives designed as K+ channel openers revealed stringent structural requirements for activity. nih.gov Optimal vasorelaxant and hypotensive effects were achieved with an electron-withdrawing group at the C-6 position and, crucially, a methyl or halogen group at the C-7 position. nih.gov This highlights a synergistic effect between substituents at different positions. For instance, the compound 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide demonstrated significantly more potent vasorelaxant activity and longer-lasting hypotensive effects than the reference drug cromakalim (B1669624). nih.gov The addition of chlorine atoms to the core structure has also been explored to enhance physical properties like fire and heat resistance. mdpi.com

Replacing one or more of the carbonyl (C=O) groups in the dione structure with a thiocarbonyl (C=S) group can dramatically alter the compound's biological activity profile. Research has shown that the synthesis of 4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 2,4(3H)-dithiones from their dione precursors can lead to enhanced antimicrobial properties. researchgate.net Specifically, the replacement of the oxygen atom with a sulfur atom at position 4 resulted in improved in vitro activity against several strains of Mycobacterium, including M. tuberculosis, M. kansasii, and M. avium, with potency comparable to or better than isoniazid (B1672263). researchgate.net Further evidence supports this, as thionated 1,3-benzoxazine derivatives have demonstrated notable antifungal activities against multiple fungal strains, showing efficacy comparable to the established antifungal agent fluconazole. ikm.org.my

| Parent Compound | Modified Compound | Modification | Observed Change in Bioactivity | Target Organism/Activity |

|---|---|---|---|---|

| 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione | 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-one | C4=O → C4=S | Improved activity researchgate.net | Mycobacterium tuberculosis |

| 1,3-Benzoxazine-2,4-dione scaffold | Thionated-1,3-benzoxazine | C=O → C=S | Potent antifungal activity ikm.org.my | Various fungal strains |

The interaction between a ligand like this compound and its biological target is governed by a combination of steric and electronic factors. rsc.orgmdpi.com Steric effects relate to the size and shape of the molecule and its substituents, which determine how well it fits into a binding pocket. Electronic effects involve the distribution of charge, dipole moments, and the ability to form specific interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Computational studies on related catalytic systems have shown that even subtle modifications to a ligand's structure can significantly impact steric and electronic contributions, which in turn dictate reactivity and selectivity. mdpi.com An analysis of these systems reveals that interaction energy (an electronic factor) can be more influential than strain energy (a steric factor) in determining the stability of transition states. mdpi.com For the benzoxazine scaffold, the size and nature of substituents on the aromatic ring will dictate the shape of the molecule, while their electron-donating or withdrawing properties will modulate the electronic landscape, influencing how the ligand approaches and binds to its target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazine derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that drive activity.

In a study of 1,4-benzoxazin-3-one antimicrobials, QSAR models revealed that descriptors related to molecular shape, VolSurf (molecular interaction fields), and hydrogen bonding properties were frequently selected as critical for activity against fungi and bacteria. nih.gov Similarly, 2D- and 3D-QSAR models for benzopyrano[3,4b] researchgate.netresearchgate.net-oxazines identified important pharmacophoric features, including specific arrangements of hydrogen-bond donors, acceptors, and hydrophobic groups, as being essential for high inhibitory activity. nih.gov These models demonstrate good predictive power and can be used to virtually screen new compound designs, prioritizing those with the highest predicted potency for synthesis and testing. nih.gov Such an approach could be effectively applied to a series of this compound analogs to predict their activity and guide further optimization.

Molecular Docking and Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that predict how a ligand binds to the three-dimensional structure of a biological target, such as an enzyme or receptor. These methods provide atomic-level insights into the binding mode and the specific interactions that stabilize the ligand-protein complex.

Docking studies on various heterocyclic structures similar to benzoxazine-diones, such as quinazolin-2,4-diones, have been used to identify potential therapeutic agents by predicting their binding affinities for targets like the COVID-19 main protease. ekb.eg These studies often reveal that fragments like the dione moiety can act as crucial hydrogen bond donors and acceptors. ekb.eg For other benzo[d] researchgate.netnih.govoxazine (B8389632) candidates, molecular docking has corroborated biological findings and helped to explain their antimicrobial action. researchgate.net

DFT simulations can further refine these models by determining molecular geometry and frontier orbitals, while MD simulations can assess the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov For this compound, these computational studies would be invaluable for identifying potential biological targets, understanding its mechanism of action, and designing new derivatives with improved binding affinity and specificity.

Ligand-Protein Interaction Analysis with Specific Biological Targets

Computational docking and molecular dynamics simulations have been instrumental in elucidating the interactions between benzoxazine derivatives and various biological targets. While direct studies on this compound are limited, research on structurally related compounds provides a strong basis for understanding its potential interactions.

Bacterial Gyrase Enzyme: Molecular docking studies on novel 2-chloro-8-methoxy-3-aryl- rsc.orgnih.gov benzoxazine derivatives have shown their potential to bind within the ATP-binding domain of the bacterial gyrase enzyme pocket. This suggests that the benzoxazine scaffold can serve as a foundation for developing new antibacterial agents that target this essential enzyme. uobaghdad.edu.iquobaghdad.edu.iq The interactions of these derivatives are compared to known inhibitors like novobiocin, indicating a similar mechanism of action. uobaghdad.edu.iquobaghdad.edu.iq

COX-2: The 1,4-benzoxazine scaffold has been identified as a promising framework for the development of selective COX-2 inhibitors. Molecular docking studies of novel 1,4-benzoxazine derivatives have revealed key interactions within the COX-2 active site. These studies help in understanding the structural requirements for potent and selective inhibition, which is crucial for designing anti-inflammatory agents with reduced side effects. rsc.orgresearchgate.net

CYP51B Enzyme: While specific studies on this compound are not readily available, the broader class of azole-containing compounds is well-known for CYP51 inhibition. Computational studies on related heterocyclic compounds provide insights into the binding modes within the active site of lanosterol 14-α-demethylase (CYP51), highlighting the importance of specific structural features for inhibitory activity.

Cannabinoid Receptor 2 (CB2): The 1,3-benzoxazine scaffold has been explored for the design of selective CB2 receptor agonists. Molecular dynamics studies on these derivatives have provided a rationale for their selectivity and agonist behavior, offering a pathway for developing therapeutics for cancer and inflammatory disorders. nih.govucm.esresearchgate.net Structural modifications on the benzoxazine core have led to the identification of potent and selective CB2 agonists. acs.org

Binding Mode Predictions for Enzyme Inhibitors

The prediction of binding modes is a cornerstone of computational drug design, providing a detailed picture of how a ligand fits into the active site of an enzyme and the nature of the non-covalent interactions that stabilize the complex.

For benzoxazine derivatives, docking studies have predicted various binding interactions:

Hydrogen Bonds: The oxygen and nitrogen atoms in the benzoxazine ring are often involved in forming hydrogen bonds with key amino acid residues in the enzyme's active site.

Pi-Pi Stacking: The aromatic nature of the benzoxazine core allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In the context of bacterial gyrase, derivatives of 2-chloro-8-methoxy-3-aryl- rsc.orgnih.gov benzoxazine are predicted to bind to the ATP-binding site, a different pocket than that targeted by fluoroquinolones. uobaghdad.edu.iquobaghdad.edu.iq For COX-2 inhibitors, the benzoxazine scaffold can be modified to achieve selective binding to the larger active site of COX-2 compared to COX-1. rsc.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to study the dynamic behavior of ligands and their complexes with proteins.

While specific conformational analysis of this compound is not extensively documented, studies on related benzoxazine derivatives provide valuable insights. For instance, the conformational analysis of naphthoxazine-fused phenanthrene derivatives has been performed using NMR spectroscopy and DFT calculations to understand their structural and conformational behavior. mdpi.comnih.gov

MD simulations have been employed to predict the binding mode of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric MEK inhibitors. nih.gov These simulations revealed that the key interactions of these compounds were consistent with those of known MEK1/2 allosteric inhibitors. nih.gov Similarly, MD studies on 1,3-benzoxazine derivatives targeting the CB2 receptor have helped to rationalize their selectivity and agonist activity. nih.govucm.esresearchgate.net

Cheminformatics and Virtual Screening for Novel Benzoxazine Ligands

Cheminformatics and virtual screening are essential components of modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from large chemical libraries. These approaches utilize computational algorithms to filter and rank molecules based on their predicted biological activity against a specific target.

Virtual screening campaigns have been successfully used to identify novel ligands with the benzoxazine scaffold. For example, an in-silico study led to the synthesis of 1,3-benzoxazine derivatives as potential antimalarial agents that target the PfATP4 receptor. researchgate.net This study utilized molecular docking to screen derivatives and predict their binding affinity. researchgate.net

Pharmacophore-based virtual screening has also been employed to identify novel DNA gyrase B inhibitors with a benzoxazine acetamide scaffold. researchgate.net This approach starts with a 3D pharmacophore model derived from the known active site of the target and uses it to screen large compound databases for molecules with complementary features.

The application of these computational techniques continues to be a driving force in the discovery and optimization of benzoxazine-based therapeutic agents, including those derived from this compound.

Biosynthesis, Natural Occurrence, and Environmental Interactions

Natural Occurrence of Benzoxazinones (e.g., DIMBOA, DIBOA, MBOA)

Benzoxazinoids, a class of chemical compounds that includes 7-Methoxy-1,3-benzoxazine-2,4-dione, are naturally occurring secondary metabolites found predominantly in the grass family (Poaceae), which includes major agricultural crops like maize, wheat, and rye. nih.govnih.govoup.com They are also found in some dicotyledonous plants. nih.govwur.nl The most prevalent benzoxazinoids are 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). nih.gov In maize and wheat, DIMBOA is the dominant benzoxazinoid, while DIBOA is more abundant in rye. nih.gov

These compounds are not typically present in dry seeds but accumulate to high levels in seedlings after germination, with concentrations peaking within the first two weeks. oup.com The concentration of these defensive compounds, such as DIMBOA, is highest in young seedlings and decreases as the plant matures. wikipedia.org However, in older plants, their production can be rapidly induced in response to herbivore feeding. wikipedia.org Benzoxazinoids are stored in plant vacuoles as stable glucosides, which are less reactive forms of the compounds. nih.govkegg.jp When plant tissue is damaged, for instance by an insect, glucosidases—enzymes stored separately in plastids, cytoplasm, and cell walls—come into contact with the glucosides, hydrolyzing them into their toxic aglycone forms. nih.govnih.gov

The table below summarizes the occurrence of major benzoxazinones in different plant species.

| Compound | Plant Species |

| DIMBOA | Maize (Zea mays), Wheat (Triticum aestivum) nih.gov |

| DIBOA | Rye (Secale cereale), Wild barley (Hordeum spp.) nih.gov |

| MBOA | A degradation product of DIMBOA, found in tissues where DIMBOA is present. nih.gov |

Biosynthetic Pathways of Methoxy-Benzoxazinones in Plants

The biosynthesis of benzoxazinoids has been extensively studied, particularly in maize. wur.nlmdpi.com The pathway begins with indole-3-glycerol phosphate (B84403), a derivative of the shikimate pathway. nih.gov A key enzyme, indole-3-glycerol phosphate lyase (BX1), converts this precursor to indole (B1671886) in the plastids. nih.govoup.com Subsequently, a series of four cytochrome P450 monooxygenases (BX2-BX5) catalyze the conversion of indole to DIBOA. kegg.jp

The formation of methoxy-benzoxazinones like DIMBOA involves further enzymatic steps. DIBOA is first glucosylated to DIBOA-glucoside by a UDP-glucosyltransferase (BX8 or BX9). kegg.jp This glucoside is then hydroxylated at the C-7 position by a 2-oxoglutarate-dependent dioxygenase (BX6) to form 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside (TRIBOA-glc). nih.gov The final step in the formation of DIMBOA-glucoside is the O-methylation of TRIBOA-glc, a reaction catalyzed by the methyltransferase BX7. nih.gov

Further modifications can occur, leading to a variety of benzoxazinoid derivatives. For instance, DIMBOA-glucoside can be converted to HDMBOA-glucoside (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside) by the action of O-methyltransferases such as BX10, BX11, and BX12. oup.comresearchgate.net A subsequent methylation, catalyzed by BX14, can convert DIMBOA-Glc to HDM₂BOA-Glc. nih.gov

The enzymes involved in this pathway are localized in different cellular compartments. BX1 is found in the plastid stroma, BX2 to BX5 are anchored to the endoplasmic reticulum membrane, and the dioxygenases (BX6, BX13) and methyltransferases (BX7, BX10-BX12, BX14) are soluble enzymes in the cytosol. mdpi.com The final glucoside products are stored in the vacuole. mdpi.com

The table below details the key enzymes and their functions in the biosynthesis of methoxy-benzoxazinones.

| Enzyme | Function |

| BX1 | Converts indole-3-glycerol phosphate to indole. nih.govoup.com |

| BX2-BX5 | Catalyze the conversion of indole to DIBOA. kegg.jp |

| BX8/BX9 | Glucosylates DIBOA to DIBOA-glucoside. kegg.jp |

| BX6 | Hydroxylates DIBOA-glucoside to TRIBOA-glucoside. nih.gov |

| BX7 | Methylates TRIBOA-glucoside to DIMBOA-glucoside. nih.gov |

| BX10, BX11, BX12 | Convert DIMBOA-glucoside to HDMBOA-glucoside. oup.comresearchgate.net |

| BX13 | Converts DIMBOA-Glc to TRIMBOA-Glc. nih.gov |

| BX14 | Converts DIM₂BOA-Glc to HDIM₂BOA-Glc. researchgate.net |

Role as Allelochemicals in Plant Defense Mechanisms

Benzoxazinoids play a crucial role as allelochemicals, which are chemical compounds produced by a plant that can affect the growth, survival, and reproduction of other organisms. nih.gov Their defensive functions are broad, exhibiting antifeedant, insecticidal, and antimicrobial properties. nih.gov

Upon tissue damage, the stored benzoxazinoid glucosides are rapidly converted to their toxic aglucone forms. nih.gov These aglucones are unstable and can spontaneously degrade to even more stable and toxic benzoxazolinones, such as 6-methoxy-2-benzoxazolinone (MBOA) from DIMBOA. nih.govnih.gov The toxicity of these compounds is a key component of the plant's defense against a wide range of pests and pathogens. For example, DIMBOA is an effective defense in maize against the European corn borer, beet armyworms, and corn leaf aphids. wikipedia.org

Beyond direct toxicity, benzoxazinoids can also act as signaling molecules. For instance, DIMBOA can trigger the formation of callose, a plant polysaccharide that can reinforce cell walls and block phloem sieve elements, thereby hindering aphid feeding. oup.comwikipedia.org Interestingly, while HDMBOA-glucoside is more toxic to the corn leaf aphid in laboratory settings, plants with higher levels of DIMBOA-glucoside show greater resistance to these aphids, highlighting the importance of DIMBOA's role in inducing plant defenses. oup.comoup.com

The allelopathic effects of benzoxazinoids also extend to plant-plant interactions, where they can inhibit the germination and growth of competing plant species. researchgate.net This is particularly well-documented for rye, which is known for its weed-suppressive abilities due to the release of benzoxazinoids from its roots and decaying residues. researchgate.net

Interactions with Soil Microbial Communities (Fungi and Bacteria)

Once released into the soil, benzoxazinoids and their derivatives interact with and are transformed by soil microbial communities. frontiersin.org These interactions are critical for determining the persistence and ultimate fate of these allelochemicals in the environment.

Studies have shown that various soil microorganisms, including bacteria and fungi, can metabolize benzoxazinoids. frontiersin.org For example, DIMBOA can be degraded and partially transformed into MBOA in the soil. nih.gov The benzoxazolinone BOA, a breakdown product of DIBOA, can be transformed by microbes into the more biologically active compound 2-aminophenoxazin-3-one (APO). nih.gov

Some microorganisms have developed mechanisms to detoxify benzoxazinoids. For instance, certain fungi and the bacterium Acinetobacter calcoaceticus can open the heterocyclic ring of BOA, leading to the formation of 2-aminophenol (B121084) (AP). frontiersin.org AP can then be further modified by other microbes. frontiersin.org The ability of microbial communities to degrade these compounds is important to prevent their long-term accumulation and potential negative environmental impacts. frontiersin.org

Conversely, benzoxazinoids can also influence the composition and activity of soil microbial communities. Their presence can select for microorganisms that are capable of utilizing them as a carbon and nitrogen source, while inhibiting the growth of others. researchgate.net Arbuscular mycorrhizal (AM) fungi, which form symbiotic relationships with many plants, play a role in mediating the communication between plants and the soil microbiome. nih.gov The exudation of compounds like benzoxazinoids from plant roots can influence the bacterial communities associated with the fungal hyphae. nih.gov

In Vitro Metabolic Studies and Biotransformation of Benzoxazine (B1645224) Derivatives

In vitro metabolic studies are essential for understanding the biotransformation of benzoxazine derivatives and predicting their fate in biological systems. These studies often utilize systems like liver microsomes, S9 fractions, and hepatocytes to simulate metabolic processes. nih.gov

Research on the biotransformation of benzoxazinoids has revealed that they can undergo various metabolic reactions. For example, in vitro studies have shown that DIMBOA is unstable in aqueous solutions and decomposes to MBOA, with the rate of decomposition being dependent on factors like pH and temperature. nih.gov

The biotransformation of benzoxazinoids is not limited to simple degradation. Microbial systems have been shown to perform a range of reactions, including hydroxylation and nitration. frontiersin.org For instance, the hydroxylation of BOA to BOA-6-OH by plants can "activate" it for subsequent nitration by bacteria. frontiersin.org The resulting NBOA-6-OH is a short-lived but potent allelochemical. frontiersin.org

Synthetic benzoxazine derivatives are also a subject of in vitro studies to evaluate their potential biological activities. For example, novel benzoxazine derivatives have been synthesized and tested for their neuroprotective, antioxidant, and angiogenesis-promoting properties in cell culture models. scilit.comnih.gov These studies provide insights into the structure-activity relationships of this class of compounds and their potential for therapeutic applications.

Applications in Chemical and Pharmaceutical Research and Development

Intermediate in Pharmaceutical Synthesis Pathways

7-Methoxy-1,3-benzoxazine-2,4-dione, also known as 7-methoxyisatoic anhydride (B1165640), serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemicalbook.com Its reactive nature allows it to be a precursor in the formation of more complex molecules. For instance, it is utilized in the creation of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, a class of compounds investigated for their potential anticancer properties. nih.gov The synthesis involves the alkylation of 5-methoxy-2-nitrophenol, followed by catalytic hydrogenation and intramolecular cyclization to yield the desired benzoxazine (B1645224) structure. nih.gov

Building Blocks for Bioactive Molecule Construction

The scaffold of this compound is a fundamental building block for the construction of various bioactive molecules. chemicalbook.comnih.gov The 1,4-benzoxazine core, in particular, is recognized as a "privileged scaffold" in drug discovery due to its presence in compounds with a wide range of pharmacological activities. nih.govnih.gov These activities include potential applications as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. nih.govnih.govikm.org.my Research has shown that introducing a 7-methoxy group to the benzoxazine core can be a strategy to explore and enhance the biological activities of the resulting molecules. nih.gov

Exploration in Agrochemical Research

In the realm of agrochemical research, derivatives of this compound, specifically benzoxazinoids like 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), have been extensively studied for their role in plant defense. mdpi.comresearchgate.net DIMBOA, found in crops like maize, wheat, and rye, acts as a natural deterrent to various pests, including the European corn borer. researchgate.netnih.gov It has been shown to negatively impact the growth and development of insect larvae and exhibits inhibitory effects against certain plant pathogens. nih.govnih.gov The presence and concentration of these compounds in plants can influence their resistance to herbivores and diseases. mdpi.comresearchgate.net

Development of Novel Polybenzoxazine Materials and Photochromic Compounds

This compound and its derivatives are instrumental in the development of advanced materials. Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability and mechanical strength. rsc.orgmetu.edu.tr The flexibility in the molecular design of benzoxazine monomers allows for the creation of new materials with tailored properties for various industrial applications. researchgate.net Furthermore, certain spiro[2H-1,4-benzoxazine-2,2'-indoline] compounds, which can be synthesized from benzoxazine precursors, exhibit photochromic properties. google.com This means they can change color when exposed to ultraviolet light and revert to their original color when the light source is removed, a phenomenon with applications in lenses and other light-sensitive materials. google.com

Research into Antioxidant Formulations for Chemical Stability

The benzoxazine structure is a key feature in the design of novel antioxidant compounds. nih.gov Researchers have synthesized hybrid molecules incorporating the 1,4-benzoxazine moiety to evaluate their antioxidant capabilities. These compounds are designed to counteract oxidative stress, which is a factor in cellular aging and various diseases. nih.gov Studies have explored the synthesis of 1,4-benzoxazine hybrids with other known antioxidant groups, such as catechol and resorcinol, to create potent free-radical scavengers. nih.gov The antioxidant properties of these compounds suggest their potential use in formulations aimed at improving chemical stability and in cosmetic applications targeting skin aging. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。